

3-(Benzyloxy)-5-chloroaniline chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-chloroaniline

Cat. No.: B1473781

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An In-depth Technical Guide to **3-(Benzyloxy)-5-chloroaniline**

Abstract

This technical guide provides a comprehensive overview of **3-(Benzyloxy)-5-chloroaniline**, a key intermediate in the fields of medicinal chemistry and materials science. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A significant focus is placed on a robust, field-proven synthetic protocol, including the causal reasoning behind experimental choices and detailed analytical characterization methods. Furthermore, this guide explores the molecule's application as a strategic building block in the development of novel therapeutics, supported by mechanistic insights and relevant literature. Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile chemical entity.

Chemical Identity and Properties

3-(Benzyloxy)-5-chloroaniline is an aromatic amine featuring a benzyloxy ether and a chlorine substituent on the aniline core. This unique substitution pattern makes it a valuable precursor for creating complex molecular architectures with specific steric and electronic properties, which are often sought after in the design of bioactive compounds.

IUPAC Name and Chemical Structure

- IUPAC Name: **3-(Benzyloxy)-5-chloroaniline**
- Synonyms: 3-(phenylmethoxy)-5-chloroaniline, 5-Chloro-3-(phenylmethoxy)benzenamine
- CAS Number: 1100752-67-7
- Molecular Formula: C₁₃H₁₂ClNO[1]
- SMILES: NC1=CC(Cl)=CC(OCC2=CC=CC=C2)=C1[1]

Caption: 2D Chemical Structure of **3-(Benzyloxy)-5-chloroaniline**.

Physicochemical Properties

The properties of **3-(Benzyloxy)-5-chloroaniline** are summarized in the table below, providing essential data for experimental design and safety assessments.

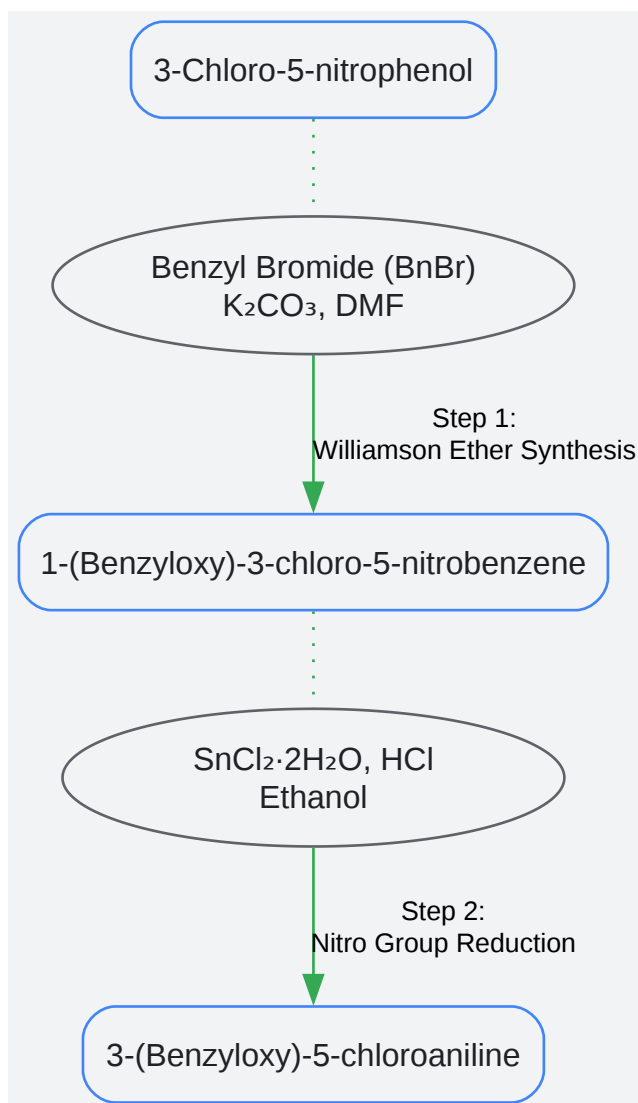
Property	Value	Source
Molecular Weight	233.69 g/mol	[1]
Physical Form	Solid	
Boiling Point	397.9 °C at 760 mmHg (Predicted)	[2]
InChI Key	UXNQKFKPKHSVRW- UHFFFAOYSA-N	
Purity	Typically ≥98%	
Storage Temperature	4°C, protect from light, under inert atmosphere	[1]

Synthesis and Purification

The most reliable and scalable synthesis of **3-(Benzyloxy)-5-chloroaniline** involves a two-step process starting from commercially available 3-chloro-5-nitrophenol. This pathway is advantageous due to the accessibility of starting materials and the high efficiency of each transformation.

Synthetic Workflow

The synthesis proceeds via a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of the nitro moiety to the target aniline.



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Caption: Synthetic workflow for **3-(Benzyloxy)-5-chloroaniline**.

Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene

This step employs a classic Williamson ether synthesis. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenol but mild enough to prevent side reactions. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.

- **Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-5-nitrophenol (1.0 eq), potassium carbonate (K_2CO_3 , 1.5 eq), and anhydrous DMF.
- **Reagent Addition:** Stir the suspension at room temperature and add benzyl bromide (BnBr, 1.1 eq) dropwise over 15 minutes. The slight excess of benzyl bromide ensures complete consumption of the starting phenol.
- **Reaction:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot disappears.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into ice-water. This precipitates the product and dissolves the inorganic salts.
- **Isolation:** Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts, then with a small amount of cold ethanol to remove non-polar impurities.
- **Drying:** Dry the pale-yellow solid under vacuum to yield 1-(Benzyloxy)-3-chloro-5-nitrobenzene. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of **3-(Benzyloxy)-5-chloroaniline**

The reduction of the nitro group is a crucial step. While catalytic hydrogenation is an option, reduction using stannous chloride (tin(II) chloride) in acidic ethanol is often preferred for its reliability, scalability, and tolerance of the chloro- and ether functionalities.^[3]

- **Setup:** In a 3-necked round-bottom flask equipped with an overhead stirrer and reflux condenser, add tin(II) chloride dihydrate ($SnCl_2 \cdot 2H_2O$, 4.0-5.0 eq) and ethanol.

- **Acidification:** Add concentrated hydrochloric acid (HCl) and heat the mixture to 70 °C with stirring until a clear solution is formed. The acidic environment is necessary to activate the reducing agent.
- **Substrate Addition:** Add the 1-(Benzyloxy)-3-chloro-5-nitrobenzene from Step 1 portion-wise to the hot solution. This controlled addition is important to manage the exothermic reaction.
- **Reaction:** Maintain the reaction at reflux for 2-3 hours, monitoring by TLC for the complete consumption of the starting nitro compound.
- **Work-up:** Cool the reaction mixture in an ice bath and slowly neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9). Caution: This neutralization is highly exothermic and releases CO_2 gas if bicarbonate is used.
- **Extraction:** Extract the product into an organic solvent, such as ethyl acetate (3x). The organic layers are combined.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield **3-(Benzyloxy)-5-chloroaniline** as a solid.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic methods. While a public spectrum for this specific compound is not readily available, the expected NMR signals can be predicted based on its structure.

- **^1H NMR:** The spectrum is expected to show a singlet for the benzylic protons ($-\text{O}-\text{CH}_2-\text{Ph}$) around 5.0 ppm. The aromatic region (6.5-7.5 ppm) will contain multiplets corresponding to the protons on the aniline ring and the five protons of the benzyl group. A broad singlet corresponding to the amine ($-\text{NH}_2$) protons will also be present, the chemical shift of which can vary.
- **^{13}C NMR:** The spectrum should display 11 distinct signals (due to symmetry in the benzyl phenyl ring). Key signals include the benzylic carbon ($-\text{O}-\text{CH}_2-\text{Ph}$) around 70 ppm and

aromatic carbons between 100-160 ppm. The carbon attached to the oxygen will be the most downfield in the aniline ring region.

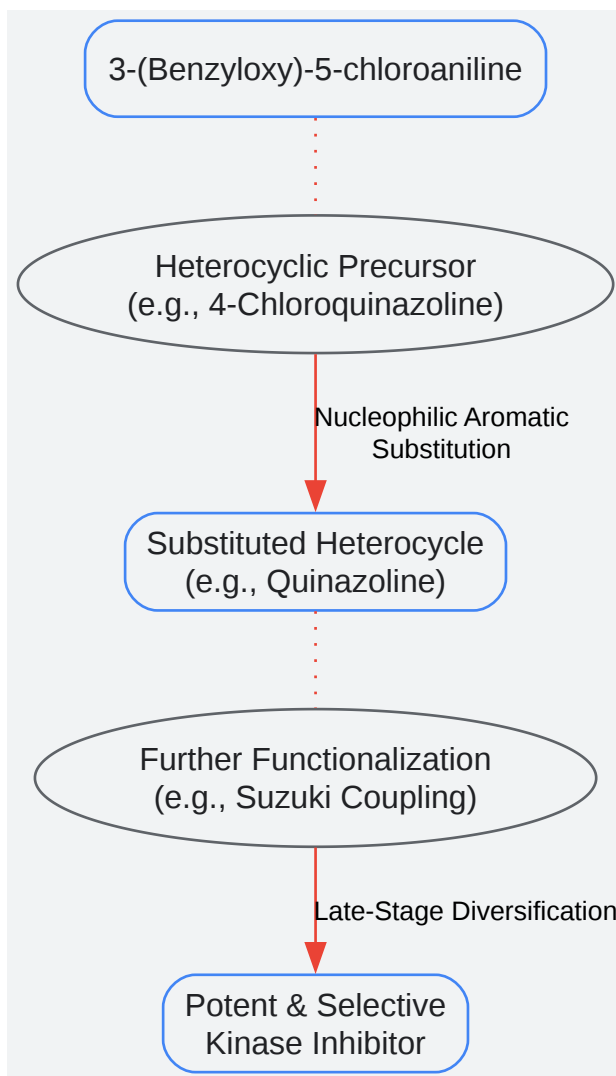
- Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak $[M]^+$ or $[M+H]^+$ corresponding to the molecular weight of 233.69 g/mol, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Applications in Research and Development

The primary value of **3-(Benzyloxy)-5-chloroaniline** lies in its role as a versatile building block in medicinal chemistry. The aniline group serves as a nucleophile or a diazotization handle, the benzyloxy group acts as a stable ether linkage and a bulky hydrophobic moiety, and the chlorine atom provides a site for further cross-coupling reactions or acts as a key binding element.

Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature a substituted aniline core. The benzyloxy group can serve as a crucial pharmacophore that occupies hydrophobic pockets within the enzyme's active site.^[4] The specific substitution pattern of **3-(Benzyloxy)-5-chloroaniline** allows for precise orientation of these functional groups, which is fundamental to achieving high potency and selectivity. The aniline nitrogen can be used to construct heterocyclic cores common in kinase inhibitors, such as quinazolines or pyrimidines.^[5]



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Caption: Role as an intermediate in kinase inhibitor synthesis.

Benzyloxy Group as a Pharmacophore

The benzyloxy moiety is a well-established pharmacophore in drug design. It is known to contribute favorably to binding affinity through hydrophobic and π -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets. Its incorporation has been pivotal in the development of inhibitors for various enzymes, including monoamine oxidases (MAOs), where it helps anchor the molecule within the active site.^[6]

Safety and Handling

Proper handling of **3-(Benzyloxy)-5-chloroaniline** is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

- Hazard Statements: H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Use chemical safety goggles.
- Skin Protection: Wear nitrile rubber gloves and a lab coat.
- Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a particulate respirator.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from light and oxidizing agents.^[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-(Benzyloxy)-5-chloroaniline is a high-value chemical intermediate with significant applications in modern drug discovery and organic synthesis. Its well-defined structure provides

a versatile platform for creating complex molecules with tailored biological activities. The synthetic route presented in this guide is robust and scalable, and the outlined safety protocols ensure its responsible use. As the demand for novel and selective therapeutics continues to grow, the importance of strategic building blocks like **3-(Benzyloxy)-5-chloroaniline** in the synthetic chemist's toolbox is set to increase.

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